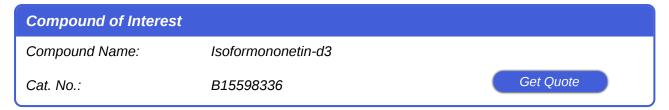


A Technical Guide to the Purity and Isotopic Enrichment of Isoformononetin-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical methodologies used to determine the chemical purity and isotopic enrichment of **Isoformononetin-d3**. This deuterated analog of Isoformononetin, a naturally occurring isoflavone, is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantification.

Quantitative Data Summary

The purity and isotopic enrichment of **Isoformononetin-d3** are critical parameters for ensuring the accuracy and reproducibility of experimental results. The following tables summarize typical data obtained from analytical characterization.

Table 1: Chemical Purity of **Isoformononetin-d3** as Determined by High-Performance Liquid Chromatography (HPLC)

Parameter	Specification	Analytical Method
Chemical Purity	≥98%	HPLC-UV
Impurities	≤2%	HPLC-UV
Identification	Conforms to reference standard retention time	HPLC-UV



Table 2: Isotopic Enrichment of **Isoformononetin-d3** as Determined by Mass Spectrometry (MS)

Parameter	Specification	Analytical Method
Deuterium Incorporation	≥98% (for d3 species)	LC-MS/MS
Isotopic Distribution	Consistent with theoretical values	High-Resolution MS
Molecular Weight	271.28 g/mol	High-Resolution MS

Experimental Protocols

Detailed methodologies for the analysis of **Isoformononetin-d3** are outlined below. These protocols are based on established methods for the analysis of isoflavones and deuterated compounds.

Determination of Chemical Purity by HPLC-UV

This method is for the quantitative determination of the chemical purity of **Isoformononetin-d3**.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm).

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or Formic acid (for MS compatibility)[1]
- Isoformononetin-d3 reference standard

Chromatographic Conditions:



 Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid) is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

Flow Rate: 1.0 mL/min[2]

Column Temperature: 30°C

Detection Wavelength: 254 nm[2][3]

Injection Volume: 10 μL

Procedure:

- Standard Preparation: Prepare a stock solution of the **Isoformononetin-d3** reference standard in a suitable solvent (e.g., methanol or DMSO). Prepare a series of dilutions to create a calibration curve.
- Sample Preparation: Accurately weigh and dissolve the Isoformononetin-d3 sample in the same solvent as the standard.
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Data Analysis: The purity of the sample is calculated by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Determination of Isotopic Enrichment by LC-MS/MS

This method is for the determination of the isotopic enrichment of **Isoformononetin-d3**.

Instrumentation:

• Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Reagents:

- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)



• Formic acid (LC-MS grade)

LC Conditions:

• Similar to the HPLC-UV method, but with a mobile phase compatible with mass spectrometry (e.g., using formic acid instead of phosphoric acid).

MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode.
- Scan Mode: Full scan to observe the isotopic distribution and selected ion monitoring (SIM)
 or multiple reaction monitoring (MRM) for quantification.
- Precursor Ion: [M+H]+ (m/z 272.1) or [M-H]- (m/z 270.1) for **Isoformononetin-d3**.
- Product Ions: Specific fragment ions are monitored for confirmation.

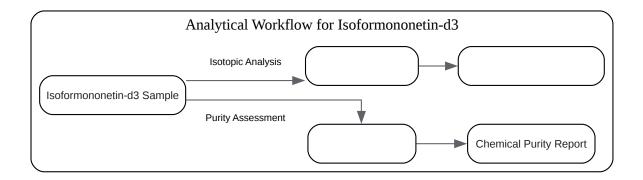
Procedure:

- Sample Preparation: Prepare a dilute solution of **Isoformononetin-d3** in a suitable solvent.
- Analysis: Infuse the sample directly or inject it into the LC-MS/MS system.
- Data Analysis: The isotopic enrichment is determined by analyzing the mass spectrum. The
 relative intensities of the peaks corresponding to the deuterated (d3) and non-deuterated
 (d0) forms, as well as other isotopic variants (d1, d2), are used to calculate the percentage of
 deuterium incorporation[4][5][6][7].

Visualizations

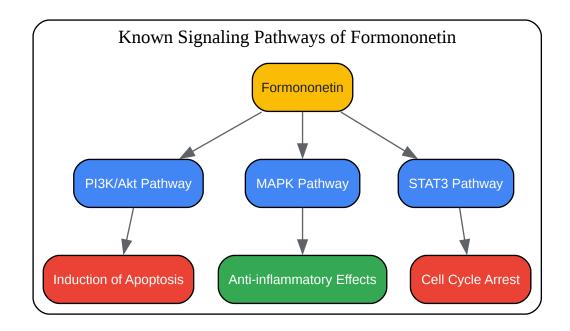
The following diagrams illustrate key aspects of **Isoformononetin-d3** analysis and its biological context.





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Caption: Analytical workflow for **Isoformononetin-d3** characterization.



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Caption: Signaling pathways modulated by Formononetin.

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